Cas no 1866593-79-4 (benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate)

Benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is a synthetic carbamate derivative characterized by its incorporation of a 4-bromophenoxyethyl moiety and a benzyl ester group. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. The presence of the bromophenoxy group enhances its utility in cross-coupling reactions, while the carbamate functionality offers stability and reactivity for further derivatization. Its well-defined structure and purity make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis.
benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate structure
1866593-79-4 structure
Product Name:benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
CAS No:1866593-79-4
MF:C17H18BrNO3
MW:364.233724117279
CID:5683151
PubChem ID:165913273
Update Time:2025-05-19

benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-25780864
    • 1866593-79-4
    • benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
    • Inchi: 1S/C17H18BrNO3/c1-19(11-12-21-16-9-7-15(18)8-10-16)17(20)22-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
    • InChI Key: HUURRZLUSNOCQY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OCCN(C(=O)OCC1C=CC=CC=1)C

Computed Properties

  • Exact Mass: 363.04701g/mol
  • Monoisotopic Mass: 363.04701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 38.8Ų

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Additional information on benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

Introduction to Benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate (CAS No. 1866593-79-4)

Benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate, a compound with the chemical formula C15H19BrNO2, is a significant molecule in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The CAS number 1866593-79-4 serves as a unique identifier, ensuring precise classification and recognition within scientific literature and databases.

The product name Benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate encompasses a detailed description of its molecular structure, highlighting key functional groups that contribute to its reactivity and biological activity. The presence of a benzyl group, a bromophenoxy ethyl chain, and a methyl carbamate moiety makes this compound a versatile intermediate in synthetic chemistry. Such structural features are often exploited in the design of novel therapeutic agents targeting various diseases.

In recent years, there has been growing interest in carbamate derivatives due to their broad spectrum of biological activities. The bromophenoxy substituent, in particular, has been extensively studied for its role in modulating enzyme inhibition and receptor binding. This moiety is frequently incorporated into drug candidates to enhance their pharmacological properties, such as improved solubility and metabolic stability. The methyl carbamate group further contributes to the compound's versatility, allowing for further functionalization and derivatization.

One of the most compelling aspects of Benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is its potential application in the development of new drugs. Current research suggests that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory and neurodegenerative diseases. For instance, studies have indicated that derivatives of this class can interact with specific protein targets, leading to reduced inflammation and oxidative stress. These findings are particularly relevant in the context of chronic conditions where traditional treatments may fall short.

The structural integrity of Benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is another critical factor contributing to its utility. The benzyl group provides a stable aromatic core, while the bromophenoxy ethyl chain introduces flexibility, enabling favorable interactions with biological targets. Additionally, the methyl carbamate moiety enhances hydrophilicity, which is often essential for drug bioavailability. These characteristics make it an attractive candidate for further investigation in drug discovery pipelines.

Advances in synthetic methodologies have also played a crucial role in the exploration of this compound. Modern techniques allow for efficient preparation of complex derivatives, enabling researchers to fine-tune their pharmacological profiles. For example, modifications to the bromophenoxy group can alter binding affinities and selectivity, while changes to the carbamate moiety can influence metabolic pathways. Such flexibility is invaluable in developing drugs with optimized efficacy and minimal side effects.

The pharmaceutical industry has taken notice of these developments, with several companies investing in research related to carbamate derivatives. Collaborative efforts between academic institutions and industry partners have led to promising preclinical results. These studies not only validate the potential of Benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate but also pave the way for future clinical trials. Such progress underscores the importance of continued investment in medicinal chemistry research.

Beyond its therapeutic applications, this compound also holds significance in chemical biology research. Its unique structure provides insights into enzyme mechanisms and ligand-receptor interactions. By studying how Benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate interacts with biological systems, scientists can gain a deeper understanding of disease pathways and develop innovative strategies for intervention.

In conclusion, Benzyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate (CAS No. 1866593-79-4) represents a promising area of research with far-reaching implications for medicine and science. Its structural features, combined with its demonstrated biological activity, make it a valuable tool for drug development. As research continues to uncover new applications and refine synthetic approaches, this compound is poised to play an increasingly important role in addressing some of today's most pressing health challenges.

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